molecular formula C15H13FN2O2 B7509139 N-(3-acetamido-4-fluorophenyl)benzamide

N-(3-acetamido-4-fluorophenyl)benzamide

Cat. No.: B7509139
M. Wt: 272.27 g/mol
InChI Key: UJUOEOJHUFSPIA-UHFFFAOYSA-N
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Description

N-(3-Acetamido-4-fluorophenyl)benzamide is a benzamide derivative characterized by a benzoyl group linked to a substituted aniline moiety. The aniline ring is functionalized with an acetamido (-NHCOCH₃) group at the 3-position and a fluorine atom at the 4-position. Benzamide derivatives are widely studied for applications in medicinal chemistry and agrochemicals due to their structural versatility and stability .

Properties

IUPAC Name

N-(3-acetamido-4-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-10(19)17-14-9-12(7-8-13(14)16)18-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUOEOJHUFSPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen/Nitro Substituents

  • N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide (CAS: N/A): Substituents: Chloro (4-position) and nitro (3-position) on the benzamide ring; acetamido on the aniline ring. Chlorine contributes to lipophilicity, which may improve membrane permeability compared to the fluorine-containing target compound . Applications: Nitro-substituted benzamides are often explored as intermediates in drug synthesis or agrochemicals due to their redox-active properties.
  • 4-Nitro-N-(3-nitrophenyl)benzamide: Substituents: Dual nitro groups on both benzamide (4-position) and aniline (3-position) rings. This contrasts with the target compound, where fluorine and acetamido groups balance lipophilicity and hydrogen-bonding capacity .

Fluorinated Analogues

  • N-(3,4-Difluorophenyl)-3-methylbenzamide (CAS: 346720-59-0): Substituents: Difluoro (3,4-positions) on the aniline ring; methyl on the benzamide ring. Properties: The additional fluorine atom increases electronegativity and metabolic stability compared to the mono-fluoro target compound. Methyl groups may enhance steric hindrance, affecting binding interactions in biological targets . Applications: Fluorinated benzamides are common in pesticide development (e.g., flutolanil) due to resistance to degradation .

Agrochemical Derivatives

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :

    • Substituents : Trifluoromethyl (2-position) on benzamide; methoxy-isopropyl on aniline.
    • Properties : The trifluoromethyl group confers high lipophilicity and UV stability, making it effective as a fungicide. Compared to the target compound, flutolanil’s bulkier substituents may limit solubility but enhance field persistence .
  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): Substituents: Dichloro (2,3-positions) on aniline; ethoxymethoxy on benzamide. Properties: The ethoxymethoxy group improves water solubility, a trait less pronounced in the fluorine/acetamido-functionalized target compound. Dichloro substituents enhance herbicidal activity but may increase toxicity .

Table 1: Comparative Analysis of Key Benzamide Derivatives

Compound Name Substituents (Benzamide/Aniline) Molecular Weight (g/mol) LogP* Applications
N-(3-Acetamido-4-fluorophenyl)benzamide F (4), Acetamido (3) ~288.3 ~2.1 Drug intermediates, agrochemicals
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide Cl (4), NO₂ (3), Acetamido (3) ~349.7 ~2.8 Reactive intermediates
Flutolanil CF₃ (2), Isopropoxy (3) 323.3 ~3.5 Fungicide
4-Nitro-N-(3-nitrophenyl)benzamide NO₂ (4), NO₂ (3) 287.2 ~1.9 Laboratory derivatization

*LogP values estimated based on substituent contributions.

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